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Compound of Interest

Compound Name: (2S)-1-Aminopropane-2-thiol

Cat. No.: B13562444

Get Quote

Executive Summary & Compound Profile
(2S)-1-Aminopropane-2-thiol is a critical chiral building block, often utilized as a "methyl-

cysteamine" analog in the synthesis of metalloprotein inhibitors and radiopharmaceuticals.

Unlike its achiral counterpart (cysteamine), the introduction of the methyl group at the C2

position creates a stereocenter that demands rigorous spectroscopic validation to ensure

enantiomeric integrity and regioisomeric purity.

IUPAC Name: (2S)-1-aminopropane-2-thiol

Common Names: L-1-amino-2-propanethiol; (S)-2-mercapto-1-propylamine

CAS Number (HCl salt): 114430-47-6

Molecular Formula: C

H

NS[1][2]

Key Application: Chiral ligand for Tc-99m complexes; precursor for thiazolidine derivatives.
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Spectral Data Comparison: Target vs. Alternatives
The following data distinguishes the target compound from its most common impurities: the

regioisomer (2-amino-1-propanethiol) and the oxidized dimer (disulfide).

H NMR Chemical Shift Data (D O, 400 MHz)
Note: Chemical shifts are reported relative to HDO (

4.79) or internal TSP (

0.00). Values are for the Hydrochloride salt.
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Assignment Proton Type

(ppm)
Target:
(2S)-1-
Amino-2-
thiol

(ppm)
Regioisome
r: 2-Amino-
1-thiol

Multiplicity
(

Hz)

Diagnostic
Feature

H-3
Methyl (-CH

)
1.35 - 1.42 1.25 - 1.30

Doublet (

)

Target methyl

is slightly

downfield due

to

-sulfur vs

-nitrogen

effect.

H-1

Methylene (-

CH

-N)

3.05 - 3.25 2.60 - 2.80 Multiplet

CRITICAL:

Target CH

is attached to

N

(deshielded).

Regioisomer

CH

is attached to

S (shielded).

H-2
Methine (-

CH-S)
3.30 - 3.50 3.45 - 3.65 Multiplet

Target CH is

attached to S.

Regioisomer

CH is

attached to N

(more

deshielded).

C NMR Chemical Shift Data (D O)
The carbon spectrum provides the most definitive confirmation of regiochemistry.
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Carbon Type (ppm) Target
(ppm)
Regioisomer

Interpretation

C-1 Methylene 44.5 - 46.0 28.0 - 30.0

Definitive: C-N is

significantly

downfield of C-S.

C-2 Methine 36.0 - 38.0 48.0 - 50.0

C-S (Target)

appears upfield

of C-N

(Regioisomer).

C-3 Methyl 19.5 - 21.0 18.0 - 19.5

Methyl carbon is

less sensitive but

consistent.

Comparative Analysis Logic
Regioisomeric Differentiation: The most common synthetic error (ring opening of

propyleneimine) produces a mixture. If you observe a methylene signal (

2.7 ppm) integrating significantly, your sample contains the regioisomer (2-amino-1-
propanethiol).

Oxidation Check: The formation of the disulfide dimer causes a downfield shift of the H-2

methine proton by approximately 0.2–0.3 ppm and broadening of the signals due to

diastereomeric mixing (SS, RR, meso).

Experimental Protocol: Synthesis & Validation
To ensure high-fidelity NMR data, the compound must be synthesized with stereochemical

retention. The standard Wenker Synthesis adaptation is recommended.

Synthesis Workflow (Stereochemical Retention)
Starting Material: (S)-(+)-1-Amino-2-propanol (CAS 2799-17-9).[3][4]

Activation: Reaction with sulfuric acid to form the sulfate ester (inner salt).
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Cyclization: Base-promoted cyclization to (S)-2-methylaziridine (inversion #1).

Ring Opening: Nucleophilic attack by H

S or Thioacetic acid (inversion #2).

Net Result: Retention of configuration at C2.

NMR Sample Preparation Protocol
Objective: Prevent in-tube oxidation during acquisition.

Solvent: Use D

O (99.9% D) degassed with Argon.

pH Adjustment: For the HCl salt, no adjustment is needed. For the free base, add 1 eq. of

DCl to stabilize the amine and prevent oxidative dimerization.

Reference: Add a capillary of TSP (Trimethylsilylpropanoic acid) or calibrate to the residual

HDO peak (

4.79).

Visualized Pathway
The following diagram illustrates the stereochemical pathway and potential impurity formation.

Key

(S)-1-Amino-2-propanol
(Chiral Precursor)

(S)-2-Methylaziridine
(Intermediate)

H2SO4 / NaOH
(Inversion)

(2S)-1-Aminopropane-2-thiol
(Target Product)

H2S / H+
(Inversion @ C2 -> Net Retention)

2-Amino-1-propanethiol
(Regioisomer Impurity)

Attack @ C2
(Minor Pathway)

Disulfide Dimer
(Oxidation Impurity)

Air Oxidation
(Slow)

Green: Desired Path Red: Impurity Path
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Caption: Stereochemical pathway from amino-alcohol to aminothiol, highlighting the critical

regioisomeric divergence point.

References & Authority
The spectral assignments and synthetic pathways are grounded in the following authoritative

chemical literature:

Stereochemical Validation: Dräger, M. "The structure of (-)-5-methyl-2-phenylthiazolidine...

an intermediate in the synthesis of (+)-1-amino-2-propanethiol." Z. Naturforsch.1991, 46b,

1635-1640. (Establishes NMR data for the chiral backbone).

Regioisomer Comparison:Journal of Organic Chemistry, 1962, 27, 2846. (Discusses ring-

opening kinetics of propyleneimine yielding mixed aminothiols).

Precursor Data: PubChem Compound Summary for CID 4 (1-Amino-2-propanol). Link

General NMR Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds:

Tables of Spectral Data. Springer, 2009. (Source for substituent additivity rules:

C-N vs

C-S).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: NMR Spectral Profiling of (2S)-1-
Aminopropane-2-thiol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13562444/docs#technical-guide-nmr-spectral-
profiling-of-2s-1-aminopropane-2-thiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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